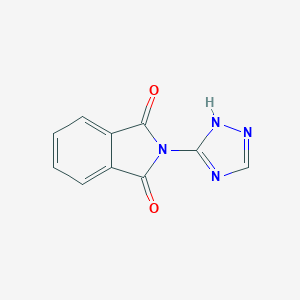

2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4921. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h1-5H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUZSIPQLUAJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277914 |

Source

|

| Record name | MLS000736511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59208-47-8 |

Source

|

| Record name | MLS000736511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

This guide provides a comprehensive overview of the synthesis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates two key pharmacophores: the isoindole-1,3-dione (phthalimide) moiety and a 1,2,4-triazole ring. This combination of functionalities suggests a wide range of potential biological activities, making its efficient synthesis a critical area of study. Phthalimides are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and immunomodulatory effects, while 1,2,4-triazole derivatives are recognized for their antifungal, antiviral, and antimicrobial activities.

This document will delve into the chemical principles underpinning the synthesis, provide a detailed experimental protocol, and outline the necessary characterization techniques to validate the final product. The information is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

I. Strategic Approach to Synthesis: The Condensation Pathway

The most direct and efficient method for the synthesis of this compound is the condensation reaction between phthalic anhydride and 3-amino-1H-1,2,4-triazole. This approach is favored due to the high reactivity of the anhydride with primary amines and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Acyl Substitution: The primary amino group of 3-amino-1H-1,2,4-triazole acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

-

Intramolecular Cyclization and Dehydration: Upon heating, the carboxylic acid and amide functionalities of the phthalamic acid intermediate undergo an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered imide ring of the final product.

Glacial acetic acid is a commonly employed solvent for this reaction as it facilitates the dissolution of the reactants and promotes the dehydration step.

Caption: Reaction mechanism for the synthesis of the target compound.

II. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

-

Phthalic anhydride (C₈H₄O₃)

-

3-Amino-1H-1,2,4-triazole (C₂H₄N₄)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Synthetic Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.48 g (0.01 mol) of phthalic anhydride in 30 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.

-

Addition of Amino Triazole: To the stirred solution, add 0.84 g (0.01 mol) of 3-amino-1H-1,2,4-triazole.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. Pour the cooled mixture into 100 mL of ice-cold water with stirring.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any residual acetic acid and unreacted starting materials.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Characterization: Determine the melting point of the final product and characterize its structure using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

III. Data Presentation

Table 1: Reaction Parameters and Expected Results

| Parameter | Value |

| Molar Ratio (Anhydride:Amine) | 1:1 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Expected Melting Point | >200 °C |

Table 2: Spectroscopic Characterization Data

| Technique | Expected Peaks/Shifts |

| FTIR (cm⁻¹) | ~3100-3000 (Ar-H stretching), ~1770 and ~1715 (asymmetric and symmetric C=O stretching of imide), ~1600 (C=N stretching of triazole), ~1380 (C-N stretching) |

| ¹H NMR (δ, ppm) | ~8.5 (s, 1H, triazole C-H), ~7.9-8.1 (m, 4H, aromatic protons of phthalimide), ~11.0 (br s, 1H, triazole N-H) |

| ¹³C NMR (δ, ppm) | ~167 (C=O of imide), ~155 (C=N of triazole), ~145 (C-N of triazole), ~135, ~132, ~124 (aromatic carbons of phthalimide) |

IV. Workflow Visualization

Caption: Overall workflow from synthesis to characterization.

V. Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful synthesis of the target compound is confirmed through a combination of physical and spectroscopic data. The melting point of the purified product should be sharp and within a narrow range, indicating its purity. The spectroscopic data (FTIR and NMR) provide definitive structural confirmation. The characteristic imide carbonyl stretches in the FTIR spectrum and the specific chemical shifts and coupling patterns in the NMR spectra should align with the expected structure of this compound. Any significant deviation from the expected data would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and optimization of the reaction conditions.

VI. Conclusion

The synthesis of this compound via the condensation of phthalic anhydride and 3-amino-1H-1,2,4-triazole is a robust and efficient method. This guide provides the necessary theoretical background and practical steps for its successful implementation in a laboratory setting. The combination of the phthalimide and 1,2,4-triazole moieties in a single molecular entity opens up avenues for the development of novel therapeutic agents with potentially enhanced biological activity. Further studies into the pharmacological properties of this compound are warranted.

References

-

Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25389-25499. [Link]

-

Bahçeci, Ş., İnce, N., & İkizler, A. (1998). Reactions of 4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones and 4-Amino-4H-1,2,4-Triazoles with Some Carboxylic Acid Anhydrides. Turkish Journal of Chemistry, 22(3), 237-242. [Link]

-

Allen, C. F. H., & Bell, A. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11. [Link]

-

Wikipedia. (2023, December 1). Phthalic anhydride. [Link]

-

Wikipedia. (2023, November 29). 3-Amino-1,2,4-triazole. [Link]

-

Pop, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4373. [Link]

-

Al-Juboori, I. K., Omairi, A., & AlOusag, E. M. (2012). Synthesis and characterization of some new hydrazones and 1, 3, 4 – oxadiazoles derived from phthalyl amino acid. Tikrit Journal of Pure Science, 17(3), 1-10. [Link]

A Comprehensive Guide to the Spectroscopic Analysis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

Foreword: The Rationale Behind Rigorous Spectroscopic Analysis

In the landscape of modern drug discovery, molecules are rarely monolithic; they are often sophisticated constructs designed to interact with biological systems in a highly specific manner. The title compound, 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, is a prime example of such a construct. It represents a molecular hybrid, covalently linking the well-established phthalimide scaffold with a 1,2,4-triazole ring. The phthalimide group, a hydrophobic moiety, is known to enhance the ability of compounds to traverse biological membranes, while the 1,2,4-triazole nucleus is a cornerstone in a multitude of compounds with a broad spectrum of pharmacological activities, including antifungal, antimicrobial, and anticancer properties[1][2].

The therapeutic potential of such a hybrid is contingent upon its precise molecular architecture. Any deviation—be it an isomeric impurity, a residual starting material, or an unexpected byproduct—can drastically alter its efficacy and safety profile. Therefore, its unambiguous structural elucidation and purity confirmation are not mere procedural formalities; they are the bedrock of reliable and reproducible scientific research.

This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this molecule. We will move beyond a simple recitation of data, focusing instead on the causality behind the spectroscopic signals. We will explore how each peak, each shift, and each vibration serves as a critical piece of evidence, culminating in a self-validating analytical workflow that ensures the identity and integrity of the compound under investigation. This document is designed for the discerning researcher who understands that mastery of analytical techniques is indispensable to innovation in medicinal chemistry.

Section 1: Unveiling the Molecular Architecture through Spectroscopic Interrogation

The structural confirmation of this compound relies on a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle. The primary methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—are deployed in a logical sequence to build a complete and validated molecular profile.

The logical flow of this analysis is critical. We begin with techniques that confirm the core framework and connectivity (NMR) and the overall molecular mass (MS). We then use vibrational (FT-IR) and electronic (UV-Vis) spectroscopy to corroborate the presence of key functional groups and the electronic nature of the conjugated system.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of the target molecule. Both ¹H and ¹³C NMR are essential, providing a complete map of the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise in Action: The ¹H NMR spectrum provides three key pieces of information: chemical shift (proton environment), integration (number of protons), and multiplicity (neighboring protons). For this molecule, we anticipate signals in three distinct regions corresponding to the phthalimide protons, the triazole protons, and the exchangeable N-H proton.

-

Phthalimide Protons (δ ≈ 7.8-8.0 ppm): The four protons of the phthalimide ring are expected to appear in the aromatic region. Due to the symmetry of the phthalimide moiety, these protons often present as a complex multiplet or two distinct multiplets[3][4]. Their downfield shift is a direct consequence of the deshielding effect of the two adjacent electron-withdrawing carbonyl groups and the aromatic ring current.

-

Triazole C-H Proton (δ ≈ 8.0-8.8 ppm): A single proton attached to the triazole ring is expected. This proton typically appears as a singlet and is significantly downfield due to the deshielding influence of the adjacent nitrogen atoms within the heterocyclic ring[1].

-

Triazole N-H Proton (δ ≈ 11.0-14.5 ppm): The N-H proton of the triazole ring is exchangeable and often appears as a broad singlet at a very downfield chemical shift[5]. Its exact position and broadness are highly dependent on the solvent, concentration, and temperature. Confirmation of this peak can be achieved by performing a D₂O exchange experiment, wherein the N-H peak disappears from the spectrum.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Expertise in Action: The ¹³C NMR spectrum is crucial for confirming the presence of all carbon atoms, particularly the quaternary carbons and the carbonyl carbons, which are invisible in the ¹H NMR spectrum.

-

Imide Carbonyl Carbons (C=O) (δ ≈ 165-168 ppm): Two equivalent carbonyl carbons from the phthalimide moiety are expected to resonate at a very downfield position. This significant deshielding is characteristic of imide carbonyls[6][7].

-

Triazole Carbons (C=N) (δ ≈ 145-165 ppm): The two carbons within the 1,2,4-triazole ring will appear in the downfield region, though typically upfield from the carbonyl signals. Their chemical shifts are influenced by the direct attachment to multiple electronegative nitrogen atoms[8].

-

Phthalimide Aromatic Carbons (δ ≈ 124-136 ppm): The spectrum will show signals for the aromatic carbons of the phthalimide ring. Typically, two signals will be observed for the protonated carbons and one for the quaternary carbons to which the carbonyl groups are attached[6][7].

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and allows for the observation of the exchangeable N-H proton without interference. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of DMSO-d₆ at 39.52 ppm for ¹³C.

Section 3: Mass Spectrometry (MS): Absolute Molecular Weight Confirmation

Mass spectrometry provides the definitive molecular weight of the compound, serving as a crucial validation point. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the intact molecular ion with minimal fragmentation.

Expertise in Action: The key is to identify the protonated molecular ion peak, [M+H]⁺. The theoretical exact mass of C₁₀H₆N₄O₂ is 214.0491. High-Resolution Mass Spectrometry (HRMS) should yield a measured mass that is within a very narrow tolerance (e.g., ± 5 ppm) of this theoretical value, confirming the elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI-MS instrument, typically a Q-TOF (Quadrupole Time-of-Flight) for HRMS analysis.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the peak corresponding to [M+H]⁺ at m/z ≈ 215.0569. Compare the experimentally observed exact mass with the calculated theoretical mass to confirm the elemental formula.

Section 4: Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a molecular fingerprint, with specific vibrations corresponding to the bonds within the molecule.

Expertise in Action: For this compound, the FT-IR spectrum is dominated by the strong absorptions of the imide carbonyls. The presence and position of other key bands provide corroborating evidence for the complete structure.

-

N-H Stretch (≈ 3100-3300 cm⁻¹): A broad absorption band in this region is indicative of the N-H bond in the triazole ring.

-

Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): A series of sharp, medium-intensity peaks just above 3000 cm⁻¹ confirms the presence of the aromatic C-H bonds.

-

Imide C=O Stretch (≈ 1775 cm⁻¹ and 1710 cm⁻¹): This is the most characteristic feature. Imides typically show two distinct carbonyl absorption bands due to asymmetric and symmetric stretching vibrations. The higher frequency band is usually the more intense one[7][9]. Their presence is definitive proof of the isoindole-1,3-dione system.

-

C=N and C=C Stretches (≈ 1450-1650 cm⁻¹): A series of bands in this region corresponds to the stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the aromatic phthalimide ring[1][5].

-

C-N Stretch (≈ 1300-1390 cm⁻¹): Absorption in this region can be attributed to the C-N stretching of the triazole ring[1].

Experimental Protocol: ATR-FT-IR Analysis

-

Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to expected values.

Section 5: Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π→π* transitions associated with the conjugated aromatic and heteroaromatic systems.

Expertise in Action: The phthalimide moiety is the dominant chromophore. The UV-Vis spectrum is expected to show strong absorption bands in the near UV region. N-substituted phthalimides typically exhibit maximum absorbance peaks (λmax) in the range of 220-300 nm[9][10]. The conjugation with the triazole ring may cause a slight shift in these absorption bands. This technique is particularly useful for quantitative analysis (e.g., using a Beer-Lambert plot) once the compound's identity is confirmed.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol, ethanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound of known concentration (e.g., 10⁻⁵ M).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) if the concentration is known.

Section 6: Integrated Data Summary and Structural Confirmation

The true power of this analytical approach lies in the integration of data from all techniques. Each method corroborates the others, leading to an unambiguous structural assignment.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Observation | Rationale & Reference |

| ¹H NMR | Phthalimide Protons | δ ≈ 7.8-8.0 ppm (m, 4H) | Deshielded by aromatic ring and C=O groups.[3][4] |

| Triazole C-H | δ ≈ 8.0-8.8 ppm (s, 1H) | Deshielded by adjacent ring nitrogens.[1] | |

| Triazole N-H | δ ≈ 11.0-14.5 ppm (br s, 1H) | Acidic, exchangeable proton.[5] | |

| ¹³C NMR | Imide C=O | δ ≈ 165-168 ppm | Characteristic chemical shift for imide carbonyls.[6][7] |

| Triazole Carbons | δ ≈ 145-165 ppm | Attached to multiple electronegative N atoms.[8] | |

| Phthalimide Carbons | δ ≈ 124-136 ppm | Typical range for substituted benzene ring carbons.[6] | |

| MS (ESI) | Molecular Ion | m/z ≈ 215.0569 ([M+H]⁺) | Corresponds to the protonated molecular formula C₁₀H₇N₄O₂⁺. |

| FT-IR | C=O Stretch | ν ≈ 1775 & 1710 cm⁻¹ | Asymmetric and symmetric stretching of imide carbonyls.[7][9] |

| N-H Stretch | ν ≈ 3100-3300 cm⁻¹ | Stretching vibration of the N-H bond in the triazole. | |

| UV-Vis | λmax | ≈ 220-300 nm | π→π* transitions within the conjugated phthalimide system.[9][10] |

Conclusion

The spectroscopic analysis of this compound is a systematic process of evidence accumulation. By integrating the data from NMR, MS, FT-IR, and UV-Vis spectroscopy, a scientist can construct a high-confidence, self-validating profile of the molecule. This rigorous characterization is not merely an academic exercise; it is an essential pillar of quality control and scientific integrity in the development of novel therapeutic agents. Adherence to these detailed analytical principles ensures that subsequent biological and pharmacological studies are based on a compound of known structure and purity, thereby accelerating the path from molecular design to potential clinical application.

References

-

Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. (2022). PubMed Central. Available at: [Link]

-

Synthesis and Spectral Characterization of New 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione Derivatives. (2014). ResearchGate. Available at: [Link]

-

Novak, I., & Kovac, B. (n.d.). Photochemistry via Photoelectron Spectroscopy: N-substituted Phthalimides. University of Zagreb. Available at: [Link]

-

1H-isoindole-1,3(2H)-dione, 2-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]-. SpectraBase. Available at: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. (2015). ResearchGate. Available at: [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. Available at: [Link]

-

Tan, A., & Özdemir, N. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

-

Absorption spectra of phthalimides, thiophthalimides, and P-isoindigos. ResearchGate. Available at: [Link]

-

Phthalimide. PhotochemCAD. Available at: [Link]

-

Selected 1 H, 13 C and 15 N NMR chemical shifts in ppm for compounds 2. ResearchGate. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2014). International Journal of PharmTech Research. Available at: [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Available at: [Link]

-

Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. Available at: [Link]

-

The slow photo-induced CO2 release of N-phthaloylglycine. (2024). Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2021). PubMed Central. Available at: [Link]

-

2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. National Institutes of Health. Available at: [Link]

-

The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives. (2001). Journal of Molecular Structure. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-(4-methyl-2-thiazolyl)-. Wiley. Available at: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. Available at: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. Available at: [Link]

-

1H-Isoindole-1,3(2H)-dione, 2-methyl-. NIST WebBook. Available at: [Link]

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (2024). MDPI. Available at: [Link]

-

Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. (2018). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. acgpubs.org [acgpubs.org]

- 10. The slow photo-induced CO2 release of N-phthaloylglycine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a heterocyclic compound of interest in medicinal chemistry.[1][2] The document delves into the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for its determination using the shake-flask method, and discusses the implications of its solubility profile in research and drug development. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.

Introduction: The Significance of this compound and its Solubility

The molecular architecture of this compound integrates two key pharmacophores: the 1,2,4-triazole ring and the isoindole-1,3-dione (phthalimide) moiety. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, associated with a wide array of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] Similarly, the phthalimide structure is found in numerous biologically active compounds and serves as a crucial synthetic intermediate.[2][3] The combination of these two heterocyclic systems makes this compound and its derivatives promising candidates for drug discovery programs.[1][4]

However, the therapeutic potential of any compound cannot be realized without adequate bioavailability, which is often limited by poor aqueous solubility.[5][6] Low solubility can lead to erratic absorption, insufficient drug concentration at the target site, and unreliable outcomes in preclinical and clinical studies.[5][7] Therefore, a thorough understanding and quantitative determination of the solubility of this compound is a fundamental prerequisite for its advancement as a potential therapeutic agent.[6][8] This guide aims to provide the foundational knowledge and practical methodologies required to accurately characterize this critical physicochemical property.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[9][10][11][12][13]

Key factors influencing the solubility of a compound like this compound include:

-

Solute Properties:

-

Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the triazole and isoindoledione rings allows for hydrogen bonding, which can enhance solubility in polar protic solvents like water and alcohols.

-

Crystal Lattice Energy: The energy required to break the bonds holding the solid crystal together must be overcome by the energy released upon solvation. Higher lattice energy generally corresponds to lower solubility.

-

pKa: As many drugs are weak acids or bases, their ionization state, and thus solubility, is highly dependent on the pH of the solvent.[6][14]

-

-

Solvent Properties:

-

Polarity: Polar solvents are effective at dissolving polar solutes by forming strong dipole-dipole interactions and hydrogen bonds.[9][10][13] Non-polar solvents are better suited for non-polar solutes.

-

pH: For ionizable compounds, the pH of an aqueous solvent dictates the degree of ionization and can dramatically alter solubility.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[9][12]

-

Caption: Key solute and solvent properties influencing equilibrium solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated solution.[14][15][16] The following protocol provides a robust, self-validating framework for this determination.

Materials and Equipment

-

This compound (solid powder, >98% purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1N HCl, Ethanol, Methanol, DMSO, Acetonitrile)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards via serial dilution to construct a calibration curve.

-

Sample Preparation:

-

Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[14] A 5-fold excess over the estimated solubility is a good starting point.[15]

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent (e.g., 1-2 mL) to the vial.[8][16]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).[7][8]

-

Agitate the samples for a sufficient duration to reach thermodynamic equilibrium. A minimum of 24 hours is standard, with some protocols extending to 48 or 72 hours.[7][14][15]

-

Causality Check: This extended agitation ensures the system reaches a true equilibrium state, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility, which can be misleading.[6][7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible, low-binding syringe filter (e.g., PVDF or PTFE).

-

-

Trustworthiness Check: The separation step is critical. Any transfer of solid particles will lead to an overestimation of solubility. Using filtration is often preferred to ensure a clear, particle-free saturated solution.

-

-

Analysis and Quantification:

-

Immediately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).[7][15]

-

Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically expressed in units of µg/mL or µM.

-

Caption: Standard workflow for the shake-flask solubility determination method.

Solubility Profile of this compound

While extensive public data for this specific molecule is limited, research on structurally similar isoindole-1,3-dione and 1,2,4-triazole derivatives provides valuable insights.[1][3][4] Compounds in this class often exhibit poor aqueous solubility due to their relatively rigid, planar structures and crystalline nature. Solubility is typically higher in polar organic solvents. The following table presents hypothetical but representative solubility data based on the expected behavior of this chemical class, which should be confirmed experimentally using the protocol in Section 3.0.

| Solvent | Solvent Type | Expected Solubility Range (µg/mL) | Rationale |

| Water (pH 7.0) | Polar Protic | < 10 | High crystal lattice energy and limited ionization at neutral pH. |

| PBS (pH 7.4) | Aqueous Buffer | < 10 | Similar to water; mimics physiological pH. |

| 0.1 N HCl (pH ~1) | Acidic Aqueous | 10 - 50 | The triazole ring may undergo slight protonation, increasing solubility. |

| Ethanol | Polar Protic | 50 - 200 | Good hydrogen bonding capability and lower polarity than water. |

| Acetonitrile | Polar Aprotic | 20 - 100 | Dipole-dipole interactions facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10,000 | Strong polar aprotic solvent, highly effective for dissolving a wide range of organic compounds. |

Discussion and Implications for Drug Development

The anticipated low aqueous solubility of this compound presents a significant challenge for its development as an oral therapeutic.[6][17]

-

Preclinical Screening: During early in vitro screening, using DMSO stock solutions is common.[5] However, precipitation of the compound upon dilution into aqueous assay buffers can lead to inaccurate potency measurements. Kinetic solubility assays are often employed at this stage to quickly assess this risk.[6][7]

-

Formulation Strategies: To overcome poor solubility for in vivo studies and potential clinical use, various formulation strategies may be necessary. These can include:

-

Salt Formation: If the molecule has a suitable pKa, forming a salt can significantly improve solubility and dissolution rate.[17]

-

Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[17]

-

Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can dramatically increase its apparent solubility.

-

Use of Co-solvents or Surfactants: For liquid formulations, adding co-solvents (like ethanol or propylene glycol) or surfactants can improve solubility.[18]

-

-

Biopharmaceutical Classification System (BCS): Based on its expected properties, this compound would likely be classified as a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent. This classification is crucial as it guides the regulatory pathway and the type of formulation development required.

Conclusion

A comprehensive characterization of solubility is a non-negotiable, foundational step in the evaluation of this compound as a potential drug candidate. Its anticipated poor aqueous solubility necessitates rigorous experimental determination using validated methods like the shake-flask protocol detailed herein. The resulting data are indispensable for interpreting biological results, guiding medicinal chemistry efforts, and designing effective formulation strategies to unlock the compound's therapeutic potential.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA Product Properties Test Guidelines. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BIOSYNCE. 1H-Isoindole-1,3(2H)-dione, 2-[2-(1H-1,2,4-triazol-1-yl)ethyl] Cas 100327-50-2. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (2018). Synthesis and Spectral Characterization of New 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione Derivatives. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

ResearchGate. (2015). synthesis, characterization and antimicrobial activity of 2-(5- mercapto-3-subsituted-1,5-dihydro-[5][7][19]triazole-4-yl)-isoindole-1, 3-dione. [Link]

-

StudySmarter US. Solubility and Polarity. [Link]

-

YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility? [Link]

-

PubChem. 2-(1-hydroxy-2-methylpropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione. [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

SlideShare. Solubility & Method for determination of solubility. [Link]

-

Homework.Study.com. How does polarity affect solubility? [Link]

-

ResearchGate. (2012). Dissolution Method Development for Poorly Soluble Compounds. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

YouTube. (2023). Why Does Polarity Affect Compound Solubility Behavior? [Link]

-

PubChem. 2-(1,2-Oxazol-3-ylmethyl)isoindole-1,3-dione. [Link]

-

MedChemExpress. 1H-Isoindole-1,3_2H_-dione,2-[2-[4-6-fluoro-1,2-benzisoxazol-3-yl-. [https://www.medchemexpress.com/search.html?q=1H-Isoindole-1,3_2H-dione,2-[2-

-

National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

-

ResearchGate. (2021). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

-

PubMed Central. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. pharmatutor.org [pharmatutor.org]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. youtube.com [youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biosynce.com [biosynce.com]

Potential biological activities of isoindole-triazole compounds

An In-Depth Technical Guide to the Potential Biological Activities of Isoindole-Triazole Compounds

Executive Summary

The fusion of distinct pharmacophoric units into single molecular entities, a strategy known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery.[1] This guide focuses on a particularly promising class of hybrid molecules: isoindole-triazole compounds. By covalently linking the structurally versatile isoindole scaffold with the bioisosteric and functionally rich triazole ring, medicinal chemists have unlocked a diverse array of potent biological activities.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibiting agents. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the preclinical evaluation of isoindole-triazole hybrids. The compiled data and methodologies aim to provide a foundational understanding and accelerate further exploration in this compelling field.

The Isoindole-Triazole Scaffold: A Privileged Pharmacophore

The therapeutic potential of isoindole-triazole compounds stems from the synergistic combination of two individually significant heterocyclic systems.

-

The Isoindole Moiety: Specifically, the isoindoline-1,3-dione (phthalimide) substructure is a well-established pharmacophore found in drugs like Thalidomide, known for its immunomodulatory and anti-angiogenic effects. This scaffold serves as a versatile framework for designing drug candidates and is present in several approved antimicrobial and anticancer agents.[2][3]

-

The Triazole Moiety: Triazoles, existing as 1,2,3-triazole or 1,2,4-triazole isomers, are five-membered aromatic rings that are metabolically stable and capable of engaging in hydrogen bonding and dipole interactions.[4] The 1,2,4-triazole ring, in particular, is a key component in numerous approved drugs, including the antifungal fluconazole and the anticancer agent letrozole, highlighting its importance in modulating biological targets.[5][6][7]

The strategy of molecular hybridization combines these two bioactive units into a single molecule. This approach can lead to compounds with enhanced target specificity, improved pharmacokinetic profiles, dual modes of action, and potentially reduced side effects compared to individual components.[1][8]

Caption: Generalized structure of an Isoindole-Triazole hybrid molecule.

Synthesis Strategies: Building the Hybrid Molecules

The creation of diverse libraries of isoindole-triazole derivatives for biological screening is enabled by robust and efficient synthetic methodologies. One of the most prominent techniques is the Copper(I)-catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction allows for the reliable formation of a 1,2,3-triazole ring by joining a terminal alkyne with an azide, offering high yields and regioselectivity under mild conditions.[9][10] Additionally, one-pot, multi-component reactions are frequently employed to synthesize isoindoline-1,3-diones bearing a 1,2,4-triazole moiety, providing a streamlined path to the final compounds.[11]

Caption: A generalized workflow for the synthesis of isoindole-triazole hybrids.

Anticancer Activities: A Primary Therapeutic Target

The development of novel anticancer agents is a major focus for isoindole-triazole research, with numerous studies demonstrating potent activity against a wide range of human cancer cell lines.

Cytotoxicity Against Diverse Cancer Cell Lines

These hybrid compounds have shown significant antiproliferative effects, often with IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values in the low micromolar and even nanomolar ranges. Their efficacy has been documented against lung, liver, breast, colon, and prostate cancer cell lines.[11][12][13]

| Compound ID/Series | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Key Finding | Reference |

| Compound 37 | A549 (Lung), HepG2 (Liver) | 6.76 µM, 9.44 µM | Four-fold more potent than Fluorouracil; induces apoptosis. | [11] |

| Compound 7i | NCI-60 Panel | GI₅₀: 1.85-5.76 µM | Potent tubulin polymerization inhibitor, more active than CA-4. | [12] |

| Compound 9p | HeLa (Cervical) | Nanomolar range | Induces G2/M arrest and apoptosis; low toxicity to normal cells. | |

| Compound 13b | MCF-7 (Breast), HepG2 (Liver) | 1.07 µM, 0.32 µM | Dual inhibitor of EGFR and PARP-1. | [13] |

| Compound 8b | HepG2 (Liver) | Cell Viability: 10.99% | 3,4-dichloro substitution enhances cytotoxicity. | [14] |

Mechanisms of Action

The anticancer effects of isoindole-triazole compounds are not merely cytotoxic but are driven by specific interactions with key cellular machinery involved in proliferation and survival.

A. Tubulin Polymerization Inhibition: A primary mechanism of action for many potent isoindole-triazole anticancer agents is the disruption of microtubule dynamics.[15] Microtubules are essential for forming the mitotic spindle during cell division. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[12] This disruption leads to a cascade of events, including the arrest of the cell cycle in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death.[16]

Caption: Mechanism of tubulin polymerization inhibition by isoindole-triazoles.

B. Enzyme Inhibition: Certain derivatives are designed to selectively inhibit enzymes that are overactive in cancer cells.

-

EGFR/PARP-1 Inhibition: Some hybrids have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase-1 (PARP-1), two important targets in breast and liver cancer.[13]

-

Aromatase Inhibition: As nonsteroidal aromatase inhibitors, these compounds can block the synthesis of estrogen, making them promising agents for hormone-dependent breast cancer.[17]

C. Induction of Apoptosis: Beyond cell cycle arrest, isoindole-triazoles can directly trigger programmed cell death. This is often characterized by the collapse of the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) levels.[11][16]

Antimicrobial and Antifungal Potential

In an era of rising antimicrobial resistance, isoindole-triazole hybrids present a promising avenue for the development of new anti-infective agents.

Antibacterial and Antifungal Activity

These compounds have demonstrated a broad spectrum of activity against various pathogens.[18] Studies have reported good to moderate activity against Gram-negative bacteria and potent efficacy against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5][18][19] Their antifungal activity is particularly noteworthy, with strong inhibition of pathogenic yeasts like Candida albicans, Candida glabrata, and Candida krusei, often exceeding the performance of established drugs like fluconazole.[20][21]

| Compound Series | Microbial Strain | Potency (MIC) | Key Finding | Reference |

| Indole-triazoles 6a-u | Candida tropicalis | As low as 2 µg/mL | Potent antifungal activity. | [5][22] |

| Compound 3d | MRSA | 6.25 µg/mL | More effective against MRSA than ciprofloxacin. | [18] |

| Compound 8g | C. glabrata, C. krusei | 0.25 µg/mL, 0.125 µg/mL | Activity higher than fluconazole against low-susceptible species. | [20][21] |

| Indole-triazoles 5e, 5h, 5i | Acinetobacter baumannii | 10 µg/mL | Potent activity against a critical ESKAPE pathogen. | [23] |

Mechanism of Action

The primary mechanism for the antifungal action of these compounds mirrors that of clinical azole antifungals. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[24] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. For antibacterial action, inhibition of DNA gyrase has been identified as a potential mechanism.[25]

Caption: Inhibition of ergosterol biosynthesis by isoindole-triazole compounds.

Anti-inflammatory and Other Bioactivities

The biological scope of isoindole-triazole hybrids extends to other therapeutic areas, most notably inflammation.

-

Anti-inflammatory Effects: Several derivatives have been shown to possess significant anti-inflammatory activity. The mechanism often involves the inhibition of prostaglandin-endoperoxide synthase (PTGS), also known as cyclooxygenase (COX-1 and COX-2), key enzymes in the inflammatory pathway.[26][27] Certain compounds exhibit potent inhibition of these enzymes and can reduce the production of inflammatory mediators such as prostaglandin E2 (PGE-2), TNF-α, and IL-6 in vivo.[28]

-

Other Enzyme Inhibition: The versatility of the scaffold allows for the targeting of other enzymes. For instance, specific isoindole-isoxazole (a related hybrid) derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE), which are targets for glaucoma and Alzheimer's disease, respectively.[2][29]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: The assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well microculture plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[30]

-

Compound Treatment: Prepare a concentration gradient of the isoindole-triazole test compounds (e.g., 6.25 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for a specified period (typically 24 to 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method provides a quantitative measure of a compound's potency by challenging a standardized inoculum of bacteria or fungi with serial dilutions of the compound. The absence of visible growth (turbidity) indicates inhibition.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (inoculum + broth) and a sterility control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).[5]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18][22]

-

Validation: The growth control must show distinct turbidity, and the sterility control must remain clear for the results to be valid.

Conclusion and Future Perspectives

Isoindole-triazole hybrids represent a highly versatile and promising scaffold in medicinal chemistry. The accumulated evidence strongly supports their potential across multiple therapeutic areas, particularly in oncology and infectious diseases. The ability to systematically modify the structure through robust synthetic strategies allows for fine-tuning of their biological activity and pharmacokinetic properties.

Future research should focus on several key areas:

-

In Vivo Efficacy: Moving the most potent compounds from in vitro studies into relevant animal models of cancer and infection is a critical next step.

-

Pharmacokinetic Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-likeness of lead candidates.

-

Target Deconvolution: For compounds with unknown mechanisms, advanced techniques should be used to identify their precise molecular targets.

-

SAR Expansion: Further exploration of the chemical space through the synthesis of new derivatives will continue to yield compounds with improved potency and selectivity.

The continued investigation of these hybrid molecules holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

-

Liu, X. H., et al. (2012). One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. PubMed. [Link]

-

El-Sayed, N., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. [Link]

-

Çalışkan, E., & Gümüş, M. (n.d.). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. TUBITAK. [Link]

-

Yang, F., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]

-

Gouda, M. A., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. NIH. [Link]

-

Al-Abdullah, E. S., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]

-

Khan, I., et al. (2024). A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives. PubMed. [Link]

-

Al-Abdullah, E. S., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. PubMed. [Link]

-

Tirkas, F. S., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]

-

Ali, I., et al. (2023). Structure–activity relationship of the most bioactive indole–1,2,4-triazole compounds as anti-Hep-G2 pharmacophore. ResearchGate. [Link]

-

El-Sayed, N., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. Semantic Scholar. [Link]

-

El Bayaa, H., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Sciforum. [Link]

-

Sharma, D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. PubMed. [Link]

-

Vovk, M. V., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. NIH. [Link]

-

Pagniez, F., et al. (2020). Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent. Taylor & Francis Online. [Link]

-

Dar, B. A., et al. (2024). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. NIH. [Link]

-

Kumar, A., et al. (2024). Synthesis of 1,2,3‐triazole‐fused‐isoindole derivatives. ResearchGate. [Link]

-

Parlak, A. E., & Yılmaz, F. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

-

El-Sayed, N., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

-

Çalışkan, E., & Gümüş, M. (2024). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. DergiPark. [Link]

-

Alam, M. S., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. PubMed. [Link]

-

Pagniez, F., et al. (2020). Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent. ResearchGate. [Link]

-

Sharma, D., et al. (2024). Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. MDPI. [Link]

-

G, S., et al. (2020). Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. PubMed. [Link]

-

Unknown. (n.d.). Structure-activity relationship of the triazole bearing indole derivative (III). ResearchGate. [Link]

-

Sharma, D., et al. (2024). Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. NIH. [Link]

-

Unknown. (n.d.). Synthesis and Anticancer Activity of Some New 4-Azaindoleisoxazoles. Semantic Scholar. [Link]

-

Yang, F., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. OUCI. [Link]

-

Li, J., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. [Link]

-

Al-Masoudi, N. A. L., et al. (2024). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. RSC. [Link]

-

Unknown. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. PubMed. [Link]

-

Alam, M. S., et al. (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. ResearchGate. [Link]

-

Ali, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. NIH. [Link]

-

Wang, W., et al. (2020). Design, synthesis, and in vitro evaluation of novel triazole analogues featuring isoxazole moieties as antifungal agents. PubMed. [Link]

-

Stana, A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

Wang, F. G., et al. (2011). Synthesis, in vitro evaluation and molecular docking studies of new triazole derivatives as antifungal agents. PubMed. [Link]

-

Gümüş, M., et al. (n.d.). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. [Link]

Sources

- 1. A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction | MDPI [mdpi.com]

- 11. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, in vitro evaluation and molecular docking studies of new triazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. biointerfaceresearch.com [biointerfaceresearch.com]

In Silico Analysis of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of 2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione, a novel heterocyclic compound with significant therapeutic potential. By leveraging the established pharmacological importance of both the 1,2,4-triazole and isoindole-1,3(2H)-dione scaffolds, this document outlines a systematic and scientifically rigorous computational approach to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods in the early stages of drug discovery. We will detail the rationale behind each step, from ligand preparation and target selection to molecular docking, molecular dynamics simulations, and ADMET prediction, providing a self-validating framework for the computational assessment of this and similar molecules.

Introduction: Rationale for the In Silico Investigation

The convergence of combinatorial chemistry and high-throughput screening has led to the generation of vast chemical libraries. Within this landscape, heterocyclic compounds remain a cornerstone of medicinal chemistry. The molecule this compound is a compelling candidate for computational analysis due to the well-documented and diverse biological activities of its constituent moieties.

The 1,2,4-triazole ring is a privileged scaffold known to exhibit a wide range of pharmacological properties, including antifungal, antimicrobial, anticonvulsant, and anticancer activities.[1][2] Similarly, the isoindole-1,3(2H)-dione core, a phthalimide derivative, is present in numerous therapeutic agents with activities such as anti-inflammatory, analgesic, and anticancer effects.[3][4] Notably, the combination of these two pharmacophores in a single molecular entity has been shown to yield compounds with potent antifungal and antitumor activities.[5]

Given the absence of published in silico or extensive biological studies on this compound (CAS: 59208-47-8), a computational approach is paramount for a preliminary, cost-effective evaluation of its therapeutic potential.[6] This guide, therefore, presents a robust workflow to predict its biological targets, understand its mechanism of action at a molecular level, and assess its drug-likeness.

The Computational Drug Discovery Workflow: A Holistic Approach

Our in silico investigation will follow a multi-step, integrated workflow. This approach is designed to provide a comprehensive profile of the molecule, from its potential protein interactions to its likely behavior within a biological system. Each step is crucial for building a complete picture and for making informed decisions in a drug discovery pipeline.[7]

Protocol:

-

Protein Preparation:

-

Remove water molecules and any co-solvents from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Kollman charges).

-

Save the prepared protein in a suitable format (e.g., .pdbqt for AutoDock). [8]2. Grid Box Generation: Define the binding site on the protein by creating a grid box that encompasses the active site residues. If a co-crystallized ligand is present, the grid box can be centered on it. [8]3. Docking Execution: Perform the docking using software such as AutoDock Vina or SwissDock. [9]These programs will generate multiple binding poses for the ligand within the defined active site.

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (usually in kcal/mol). Lower values indicate a more favorable binding.

-

Visualize the top-ranked binding poses and identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.

-

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Lanosterol 14-alpha demethylase (CYP51) | -8.5 | TYR132, HIS377, MET508 |

| Cyclin-dependent kinase 2 (CDK2) | -7.9 | LYS33, ASP86, GLN131 |

| Aromatase (CYP19A1) | -9.1 | PHE221, ILE305, ARG115 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view of the complex over time. MD simulations are crucial for assessing the stability of the binding pose and for a more accurate estimation of the binding free energy.

Protocol:

-

System Preparation:

-

Take the best-ranked docked complex from the molecular docking step.

-

Place the complex in a periodic box of water molecules to simulate a physiological environment.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at the desired pressure (e.g., 1 atm). This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. [10]4. Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore different conformational states.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.

-

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and to avoid late-stage failures. [6]Several open-access web servers and software can be used for this purpose.

Protocol:

-

Input: Submit the SMILES string or the 3D structure of the compound to an ADMET prediction server such as SwissADME or pkCSM.

-

Analysis of Parameters: Evaluate the predicted parameters, including:

-

Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.

-